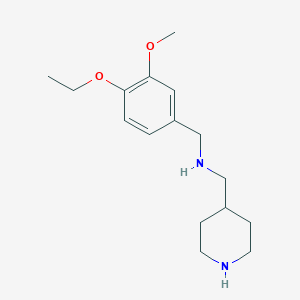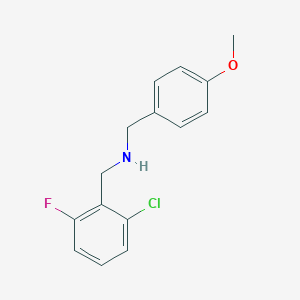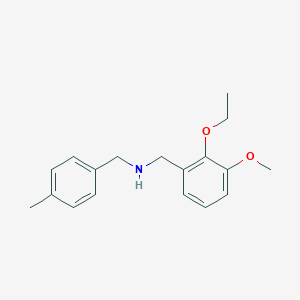![molecular formula C20H15ClN4O4 B262754 1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)
1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone, also known as CFT, is a synthetic compound that belongs to the family of triazolobenzodiazepines. It was first synthesized in 1979 by a group of researchers at the University of Michigan, USA. Since then, CFT has been extensively studied for its potential use in scientific research.
Wirkmechanismus
1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of this receptor in the presence of GABA. It binds to a specific site on the receptor, which leads to an increase in the opening of the chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmitter release.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It has also been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone in lab experiments is its high potency and selectivity for the benzodiazepine site of the GABA-A receptor. This allows for more precise and specific studies of this receptor and its function. However, one limitation is that this compound is not a natural compound and may not accurately represent the effects of endogenous benzodiazepines on the GABA-A receptor.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone and its potential applications. One area of interest is the development of new compounds that are more selective and potent than this compound for the benzodiazepine site of the GABA-A receptor. Another area of interest is the study of the role of this receptor in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, the potential use of this compound and related compounds as therapeutic agents for these disorders is an area of ongoing research.
Synthesemethoden
1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form 3-chlorophenyl-5-methyl-1H-1,2,4-triazole-4-carboxylate. This intermediate is then reacted with 5-nitro-2-furaldehyde and phenylhydrazine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has been widely used in scientific research for its ability to bind to the benzodiazepine site of the GABA-A receptor. This receptor is a type of ionotropic receptor that is involved in the regulation of neurotransmitters in the central nervous system. This compound has been used to study the structure and function of this receptor and its role in various physiological and pathological processes.
Eigenschaften
Molekularformel |
C20H15ClN4O4 |
|---|---|
Molekulargewicht |
410.8 g/mol |
IUPAC-Name |
1-[4-(3-chlorophenyl)-3-(5-nitrofuran-2-yl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C20H15ClN4O4/c1-13(26)19-22-24(15-7-3-2-4-8-15)20(17-10-11-18(29-17)25(27)28)23(19)16-9-5-6-14(21)12-16/h2-12,20H,1H3 |
InChI-Schlüssel |
UWHNDAXEKRYJEY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(N1C2=CC(=CC=C2)Cl)C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)C1=NN(C(N1C2=CC(=CC=C2)Cl)C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)


![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262678.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)

